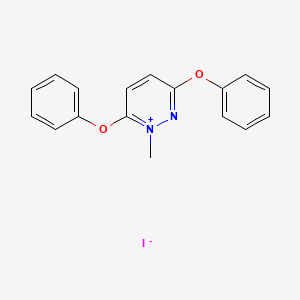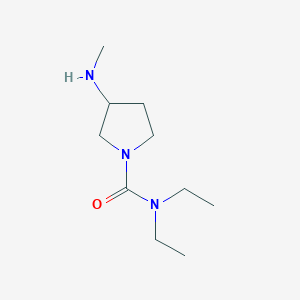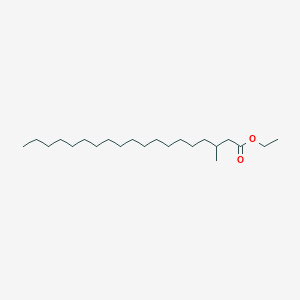
Ethyl 3-methylnonadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methylnonadecanoate is an ester compound with the molecular formula C22H44O2. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound is a long-chain ester, which means it has a long hydrocarbon chain attached to the ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-methylnonadecanoate can be synthesized through the esterification of 3-methylnonadecanoic acid with ethanol. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
3-methylnonadecanoic acid+ethanol→Ethyl 3-methylnonadecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methylnonadecanoate, like other esters, can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: An alcohol and a catalyst, such as sodium methoxide.
Major Products Formed
Hydrolysis: 3-methylnonadecanoic acid and ethanol.
Reduction: 3-methylnonadecanol.
Transesterification: A different ester and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 3-methylnonadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 3-methylnonadecanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of 3-methylnonadecanoic acid and ethanol. These products can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Ethyl 3-methylnonadecanoate can be compared with other similar esters, such as:
Ethyl acetate: A common ester with a shorter hydrocarbon chain, used as a solvent and in flavorings.
Methyl butyrate: Another ester with a shorter chain, known for its fruity odor and used in perfumes and flavorings.
Ethyl propionate: Similar in structure but with a shorter chain, used in food flavorings.
The uniqueness of this compound lies in its long hydrocarbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This long chain can affect its solubility, boiling point, and interactions with biological molecules.
Propiedades
Número CAS |
65128-51-0 |
|---|---|
Fórmula molecular |
C22H44O2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
ethyl 3-methylnonadecanoate |
InChI |
InChI=1S/C22H44O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(3)20-22(23)24-5-2/h21H,4-20H2,1-3H3 |
Clave InChI |
XALTWFFDSODZHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
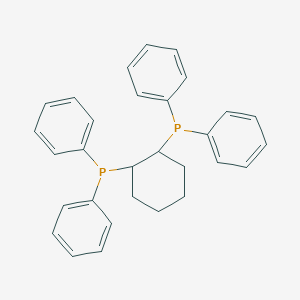

![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
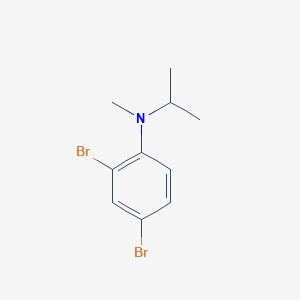
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
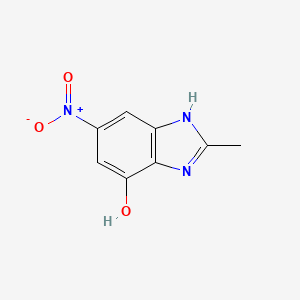
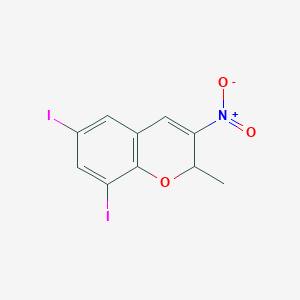
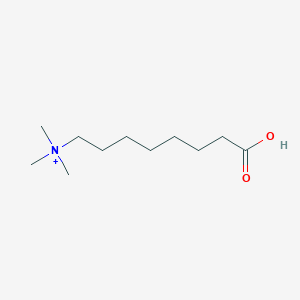
![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)
